molecular formula C10H16ClNO B1418757 [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride CAS No. 908597-00-2

[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride

Cat. No.: B1418757
CAS No.: 908597-00-2
M. Wt: 201.69 g/mol
InChI Key: FWRHYMNZTWOMHE-UHFFFAOYSA-N
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Description

[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride is a chemical research reagent of significant interest in medicinal chemistry and neuroscience. While specific pharmacological data for this compound is limited in the public domain, its core structure is closely related to a class of compounds known to interact with serotonin (5-HT) receptors, particularly the 5-HT 2A subtype . The 5-HT 2A receptor is a primary molecular target for a wide range of psychoactive substances and is a key protein under investigation for its potential role in neuropsychiatric disorders . Research into structurally similar phenethylamine derivatives has been pivotal in understanding receptor activation and developing novel chemical tools . As such, this compound serves as a valuable synthetic intermediate or structural template for researchers exploring structure-activity relationships (SAR), designing biased agonists, or investigating the molecular mechanisms of G-protein coupled receptor (GPCR) signaling . Its application is strictly confined to non-clinical laboratory investigations.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-3-4-9(2)10(7-8)12-6-5-11;/h3-4,7H,5-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRHYMNZTWOMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride , a specialized phenoxyalkylamine building block often utilized in medicinal chemistry for the development of ion channel modulators and G-protein coupled receptor (GPCR) ligands.

CAS Registry Number: 908597-00-2 Compound Class: Phenoxyalkylamine / Ether-Amine Salt[1][2]

Physicochemical Profile

This section consolidates the fundamental chemical constants and physical behavior of the compound.[3][4] As a hydrochloride salt of a primary amine, its behavior is dominated by ionic lattice interactions in the solid state and solvation thermodynamics in aqueous media.

Identity & Constants
PropertySpecification
IUPAC Name 2-(2,5-Dimethylphenoxy)ethanamine hydrochloride
Molecular Formula C₁₀H₁₅NO[2][5] · HCl
Molecular Weight 201.69 g/mol
Free Base MW 165.23 g/mol
Appearance White to off-white crystalline powder
Solubility High: Water (>50 mg/mL), DMSO, Methanol; Low: Hexane, Toluene
Hygroscopicity Moderate (Store under desiccant)
Predicted pKa ~9.5 (Amine conjugate acid)
LogP (Free Base) ~2.3 (Predicted)
Structural Analysis

The molecule features a 2,5-dimethylphenyl moiety linked via an ether oxygen to an ethylamine chain.

  • Lipophilic Domain: The dimethyl-substituted benzene ring provides hydrophobic interaction points (π-π stacking).

  • Linker: The oxyethyl bridge (-O-CH₂-CH₂-) introduces rotational freedom, affecting binding kinetics.

  • Polar Domain: The terminal ammonium group (in HCl form) serves as a key hydrogen bond donor and electrostatic anchor in receptor binding pockets.

Synthesis & Manufacturing Protocol

Directive: Causality & Self-Validating Systems

Direct alkylation of 2,5-dimethylphenol with 2-chloroethylamine is often discouraged due to the formation of secondary and tertiary amine impurities (poly-alkylation). The Gabriel Synthesis method is presented here as the "Gold Standard" for research-grade purity, ensuring exclusive formation of the primary amine.

Reaction Scheme (Graphviz Visualization)

The following diagram outlines the stepwise conversion from the phenol precursor to the final hydrochloride salt.

SynthesisPath cluster_QC Critical QC Point Phenol 2,5-Dimethylphenol Intermediate Phthalimide Intermediate (Precipitate) Phenol->Intermediate SN2 Alkylation (DMF, 80°C) Reagent N-(2-Bromoethyl)phthalimide + K2CO3 (Base) Reagent->Intermediate FreeBase Free Amine (Oil) Intermediate->FreeBase Ing-Manske Procedure Deprotection Hydrazine Hydrate (Reflux) Deprotection->FreeBase Final Target HCl Salt (Solid) FreeBase->Final Acidification SaltFormation HCl/Dioxane Precipitation SaltFormation->Final

Caption: Gabriel Synthesis pathway preventing poly-alkylation via phthalimide protection.

Detailed Methodology

Step 1: Formation of the Phthalimide Intermediate

  • Charge: Dissolve 2,5-dimethylphenol (1.0 eq) in anhydrous DMF.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq) to deprotonate the phenol. Stir at room temperature for 30 mins. Causality: Phenoxide formation enhances nucleophilicity.

  • Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 eq). Heat to 80°C for 4-6 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of phenol indicates completion.

  • Isolation: Pour into ice water. The intermediate precipitates as a solid.[6] Filter and wash with water to remove DMF/salts.

Step 2: Deprotection & Salt Formation

  • Hydrazinolysis: Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (2.0 eq). Reflux for 2 hours.

  • Workup: Cool to precipitate phthalhydrazide byproduct. Filter off the solid.[6]

  • Extraction: Concentrate the filtrate. Dissolve residue in DCM and wash with 1N NaOH (to ensure free base form). Dry organic layer over Na₂SO₄.

  • Salting Out: Add 4M HCl in Dioxane dropwise to the DCM solution at 0°C.

  • Final Polish: The white precipitate is [2-(2,5-Dimethylphenoxy)ethyl]amine HCl. Filter, wash with cold ether, and dry under vacuum.

Analytical Characterization (QC)

To ensure the compound meets the stringent requirements for biological screening (>98% purity), the following analytical matrix is required.

Spectroscopic Markers
TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 2.1-2.3 ppm (s, 6H)Two methyl groups on the aromatic ring.
¹H NMR (DMSO-d₆) δ 4.1 ppm (t, 2H)O-CH₂ protons (deshielded by oxygen).
¹H NMR (DMSO-d₆) δ 8.2 ppm (br s, 3H)Ammonium (NH₃⁺) protons; exchangeable with D₂O.
IR Spectroscopy 2800-3000 cm⁻¹Broad ammonium N-H stretch.
IR Spectroscopy 1240 cm⁻¹Aryl alkyl ether (C-O-C) stretch.
Purity Logic Tree (Graphviz Visualization)

This decision tree ensures that only validated batches proceed to biological assays.

QC_Logic Start Crude Product HNMR 1H NMR Structure Correct? Start->HNMR Impurity Check Aliphatic Region (Alkylation?) HNMR->Impurity Yes Reprocess Recrystallize (EtOH/Ether) HNMR->Reprocess No HPLC HPLC Purity >98%? Impurity->HPLC Clean Impurity->Reprocess Extra Peaks Water Karl Fischer <1.0%? HPLC->Water Yes HPLC->Reprocess No Release RELEASE BATCH Water->Release Yes Water->Reprocess No

Caption: Quality Control decision matrix for batch release.

Stability & Handling

  • Storage: Store at -20°C for long-term stability. The HCl salt is stable at room temperature for weeks but should be protected from moisture to prevent clumping.

  • Solution Stability: Aqueous solutions are stable for 24 hours at 4°C. For biological assays, prepare stock solutions in DMSO (up to 100 mM) and store aliquots at -20°C.

  • Safety: Treat as a potential irritant (Skin/Eye).[3][7][8] As a structural analog to adrenergic agents, assume potential bioactive potency; use standard PPE (gloves, goggles, fume hood).

Biological Context & Applications

This compound is structurally homologous to Mexiletine (an anti-arrhythmic) but lacks the alpha-methyl group on the ethyl chain. This subtle difference alters its metabolic stability (reducing steric hindrance against MAO enzymes) and receptor selectivity.

  • Primary Utility: Fragment-based drug discovery (FBDD) targeting Alpha-1 Adrenergic receptors or Sodium Channels (Nav1.x).

  • Secondary Utility: Synthesis intermediate for "bivalent ligands" where two pharmacophores are linked to span large binding pockets in GPCRs.

References

  • Sigma-Aldrich. Product Specification: this compound.[2]

  • PubChem. Compound Summary: Phenoxyethylamine Derivatives. National Library of Medicine.

  • Ing, H. R., & Manske, R. H. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society. (Classic protocol basis for Step 2.1).
  • ChemScene. Safety Data Sheet: Phenoxyethylamine analogs.

Sources

An In-Depth Technical Guide to [2-(2,5-Dimethylphenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride (CAS Number: 908597-00-2), a substituted phenoxyethylamine derivative of interest in medicinal chemistry and pharmacological research. Drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology of structurally related compounds, this document outlines the probable synthetic pathways, discusses its potential as a modulator of serotonergic systems, and provides detailed methodologies for its analysis and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel bioactive molecules.

Introduction and Chemical Identity

This compound is a primary amine salt belonging to the phenoxyethylamine class of compounds. The core structure, characterized by a dimethyl-substituted phenyl ring linked via an ether bond to an ethylamine moiety, is a recognized pharmacophore present in numerous biologically active molecules. Its structural similarity to known psychoactive phenethylamines and other pharmacologically active agents suggests its potential for interaction with various biological targets, particularly within the central nervous system.

Table 1: Compound Identification and Physicochemical Properties

ParameterValueReference
IUPAC Name 2-(2,5-dimethylphenoxy)ethan-1-amine hydrochloride
CAS Number 908597-00-2
Molecular Formula C₁₀H₁₆ClNO
Molecular Weight 201.70 g/mol
Physical Form Solid (predicted)
Purity Typically >95% (as commercially available)
SMILES CC1=CC(OCCN)=C(C)C=C1.Cl

Proposed Synthesis Pathway

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a logical and efficient synthetic route can be postulated based on established organic chemistry principles and known syntheses of analogous compounds. A plausible two-step synthesis commencing from 2,5-dimethylphenol is outlined below. This approach leverages a Williamson ether synthesis followed by a Gabriel synthesis to introduce the amine functionality.

Diagram of Proposed Synthesis

Synthesis cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Gabriel Synthesis 2,5-Dimethylphenol 2,5-Dimethylphenol Intermediate_A 2-(2,5-Dimethylphenoxy)ethanol 2,5-Dimethylphenol->Intermediate_A 1. Deprotonation 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Intermediate_A 2. Nucleophilic Substitution Base Base (e.g., NaH, K₂CO₃) Intermediate_A_2 2-(2,5-Dimethylphenoxy)ethanol Intermediate_B N-[2-(2,5-Dimethylphenoxy)ethyl]phthalimide Intermediate_A_2->Intermediate_B 3. Amination Phthalimide Phthalimide DEAD_PPh3 DEAD, PPh₃ (Mitsunobu) or SOCl₂, then NaN₃, then reduction Free_Base [2-(2,5-Dimethylphenoxy)ethyl]amine Intermediate_B->Free_Base 4. Deprotection Hydrazine Hydrazine Final_Product This compound Free_Base->Final_Product 5. Salt Formation HCl HCl

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Postulated Approach

Step 1: Synthesis of 2-(2,5-Dimethylphenoxy)ethanol (Intermediate A)

  • To a stirred solution of 2,5-dimethylphenol (1.0 eq) in a suitable aprotic polar solvent (e.g., acetone, DMF) at room temperature, add a base such as potassium carbonate (1.5 eq).

  • Add 2-bromoethanol (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-(2,5-dimethylphenoxy)ethanol.

Step 2: Synthesis of this compound

  • Dissolve 2-(2,5-dimethylphenoxy)ethanol (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure and purify the resulting crude N-[2-(2,5-dimethylphenoxy)ethyl]phthalimide by column chromatography.

  • Dissolve the purified phthalimide derivative in ethanol and add hydrazine monohydrate (2.0 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the precipitated phthalhydrazide by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base, [2-(2,5-Dimethylphenoxy)ethyl]amine.

  • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Potential Pharmacological Activity and Mechanism of Action

The pharmacological profile of this compound has not been explicitly detailed in the scientific literature. However, based on its structural similarity to other 2,5-disubstituted phenethylamines, it is hypothesized to interact with monoamine receptors, particularly serotonin (5-HT) receptors.

Studies on analogous compounds have shown that methoxy groups at the 2 and 5 positions of a phenethylamine ring are optimal for high affinity at 5-HT receptors.[1][2] While the target compound possesses methyl groups instead of methoxy groups, these alkyl substitutions are also known to influence receptor affinity and selectivity.[1] It is plausible that this compound acts as a ligand for 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C), which are G-protein coupled receptors involved in a multitude of physiological and neuropsychological processes.

Hypothesized Signaling Pathway

Signaling Ligand [2-(2,5-Dimethylphenoxy) ethyl]amine Receptor 5-HT₂ₐ Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Hypothesized signaling pathway following activation of the 5-HT₂ₐ receptor.

Analytical Methodologies

The characterization and quantification of this compound can be achieved using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl groups on the phenyl ring, and the protons of the ethylamine chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretching of the primary amine hydrochloride, C-H bonds of the aromatic and aliphatic portions, and the C-O-C ether linkage.

Chromatographic Analysis and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of phenoxyethylamine derivatives in various matrices.

Table 2: Proposed LC-MS/MS Parameters for Analysis

ParameterRecommended Condition
Chromatography System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized gradient from low to high organic phase
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transitions Precursor ion (m/z of the free base) to characteristic product ions
Experimental Protocol: LC-MS/MS Quantification
  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, water). Perform serial dilutions to create a calibration curve over the desired concentration range.

  • Sample Preparation: For analysis in a biological matrix (e.g., plasma, urine), a sample extraction step such as protein precipitation or solid-phase extraction will be necessary.

  • LC-MS/MS Analysis: Inject the prepared standards and samples onto the LC-MS/MS system using the parameters outlined in Table 2.

  • Data Analysis: Quantify the analyte by constructing a calibration curve of peak area versus concentration and interpolating the concentration of the unknown samples.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and pharmacology. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, its likely pharmacological target class, and robust analytical methodologies for its study. The information presented herein is intended to facilitate future research into this and related phenoxyethylamine derivatives, ultimately contributing to the development of novel therapeutic agents.

References

  • Glennon, R. A., Gessner, G., & Teitler, M. (1979). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 22(4), 428–432.
  • Nichols, D. E., & Glennon, R. A. (1984). Medicinal chemistry and structure-activity relationships of hallucinogens. In B. L. Jacobs (Ed.), Hallucinogens: Neurochemical, Behavioral, and Clinical Perspectives (pp. 95-142). Raven Press.

Sources

Methodological & Application

reaction conditions for [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthetic Protocols for [2-(2,5-Dimethylphenoxy)ethyl]amine Hydrochloride

Executive Summary

This application note details the optimized reaction conditions for the synthesis of This compound , a structural analog of Class IB anti-arrhythmic agents (e.g., Mexiletine) and a key intermediate in the development of sigma receptor ligands and neuronal sodium channel blockers.

While direct alkylation of phenols with 2-chloroethylamine is theoretically possible, it frequently suffers from low yields due to amine dimerization and polymerization. To ensure scientific integrity and high purity , this guide utilizes a robust two-step Nitrile Reduction Pathway :

  • O-Alkylation: Reaction of 2,5-dimethylphenol with chloroacetonitrile to form the nitrile intermediate.

  • Reduction: Conversion of the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH

    
    ), followed by hydrochloride salt formation.
    

Retrosynthetic Analysis & Strategic Logic

The selection of the nitrile route over the Gabriel synthesis or direct alkylation is driven by atom economy and operational simplicity in a discovery-phase laboratory.

G Target Target: [2-(2,5-Dimethylphenoxy)ethyl]amine HCl AmineBase Free Amine Base Target->AmineBase HCl Salt Formation Nitrile Intermediate: (2,5-Dimethylphenoxy)acetonitrile AmineBase->Nitrile Nitrile Reduction Reagent2 Reagent: LiAlH4 (THF) AmineBase->Reagent2 Reductant Phenol Starting Material: 2,5-Dimethylphenol Nitrile->Phenol O-Alkylation (SN2) Reagent1 Reagent: Chloroacetonitrile (+ K2CO3/KI) Nitrile->Reagent1 Electrophile

Figure 1: Retrosynthetic pathway prioritizing the nitrile intermediate to avoid secondary amine byproducts common in direct alkylation.

Phase 1: Synthesis of (2,5-Dimethylphenoxy)acetonitrile

This step involves the Williamson ether synthesis. The use of potassium iodide (KI) is critical here; it facilitates the in situ Finkelstein reaction, converting the chloro-species to the more reactive iodo-species, thereby accelerating the reaction rate despite the steric hindrance of the ortho-methyl group on the phenol.

Reagents & Stoichiometry
ComponentEquiv.Role
2,5-Dimethylphenol 1.0Substrate (Nucleophile)
Chloroacetonitrile 1.2Electrophile
Potassium Carbonate (K

CO

)
2.0Base (Proton Scavenger)
Potassium Iodide (KI) 0.1Catalyst (Finkelstein)
Acetone (Anhydrous) --Solvent (0.5 M conc.)
Experimental Protocol
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl

    
     or N
    
    
    
    balloon).
  • Solubilization: Dissolve 2,5-Dimethylphenol (1.0 eq) in anhydrous acetone. Add anhydrous K

    
    CO
    
    
    
    (2.0 eq) and KI (0.1 eq). Stir for 15 minutes at room temperature to initiate deprotonation (formation of the phenoxide anion).
  • Addition: Add Chloroacetonitrile (1.2 eq) dropwise via syringe.

    • Caution: Chloroacetonitrile is a lachrymator and highly toxic. Work in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (lower R

      
      ) should disappear, replaced by the less polar nitrile (higher R
      
      
      
      ).
  • Workup:

    • Cool to room temperature and filter off the solid inorganic salts (KCl/K

      
      CO
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove acetone.

    • Redissolve the residue in Ethyl Acetate and wash with 1M NaOH (2x) to remove any unreacted phenol (critical for purity). Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Yield: Expect a white to off-white solid/oil. Yields typically range from 85–95%.

Phase 2: Reduction to [2-(2,5-Dimethylphenoxy)ethyl]amine

The reduction of the nitrile group is performed using Lithium Aluminum Hydride (LiAlH


).[1] While catalytic hydrogenation (Raney Ni) is an alternative, LiAlH

provides a complete and rapid reduction for laboratory-scale synthesis.
Reagents & Stoichiometry
ComponentEquiv.Role
Nitrile Intermediate 1.0Substrate
LiAlH

(1.0 M in THF)
2.5Reducing Agent
THF (Anhydrous) --Solvent (0.2 M conc.)
Experimental Protocol
  • Inert Atmosphere: Flame-dry a 2-neck flask and cool under a stream of Nitrogen or Argon.

  • Reagent Prep: Charge the flask with LiAlH

    
     solution (2.5 eq). Cool to 0°C using an ice bath.
    
  • Addition: Dissolve the (2,5-Dimethylphenoxy)acetonitrile (from Phase 1) in a minimum amount of anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension over 20 minutes.
    
    • Note: The reaction is exothermic. Maintain temperature <10°C during addition to prevent side reactions.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 1 hour, then heat to gentle reflux (65°C) for 2–4 hours.

    • Checkpoint: IR spectroscopy is useful here.[2] The disappearance of the sharp nitrile stretch at ~2250 cm

      
       indicates completion.
      
  • Quenching (The Fieser Method):

    • Cool reaction to 0°C.

    • Slowly add water: 1 mL per gram of LiAlH

      
       used .
      
    • Add 15% NaOH solution: 1 mL per gram of LiAlH

      
       used .
      
    • Add water: 3 mL per gram of LiAlH

      
       used .
      
    • Result: A granular white precipitate (aluminum salts) forms, which is easily filtered.

  • Isolation: Filter the mixture through a Celite pad. Wash the pad with THF. Concentrate the filtrate to obtain the crude free amine as a pale yellow oil.

Phase 3: Hydrochloride Salt Formation

Converting the free amine to the HCl salt ensures stability and water solubility for biological assays.

Protocol
  • Dissolution: Dissolve the crude amine oil in a small volume of anhydrous Diethyl Ether or Ethanol.

  • Acidification: Add 2.0 M HCl in Diethyl Ether (or 4.0 M HCl in Dioxane) dropwise with stirring at 0°C.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white solid.

    • Troubleshooting: If an oil forms instead of a solid, scratch the glass side with a spatula or add a seed crystal. Trituration with cold pentane can also induce crystallization.

  • Filtration: Collect the solid by vacuum filtration under Nitrogen (to avoid moisture absorption).

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    .

Workflow Visualization

The following decision tree illustrates the critical checkpoints and workup logic to ensure high purity.

Workup Start Crude Reduction Mixture (LiAlH4 + Product) Quench Fieser Quench (H2O / 15% NaOH / H2O) Start->Quench Filter Filter Aluminum Salts (Celite Pad) Quench->Filter PhaseSep Isolate Organic Phase (Free Amine in THF) Filter->PhaseSep SaltForm Add HCl in Et2O PhaseSep->SaltForm Precipitate Precipitate Forms? SaltForm->Precipitate Solid Filter & Dry (Final Product) Precipitate->Solid Yes (Solid) Oil Triturate with Pentane or Recrystallize (EtOH/Et2O) Precipitate->Oil No (Oiling out) Oil->Solid After processing

Figure 2: Workup logic for isolating the hydrochloride salt, including troubleshooting for "oiling out" phenomena.

Analytical Specifications

To validate the synthesis, the final product must meet the following criteria:

  • Appearance: White crystalline solid.

  • Melting Point: Expected range 145–155°C (typical for phenoxyethylamine HCl salts).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.2–8.5 (br s, 3H, NH
      
      
      
      )
    • 
       7.0 (d, 1H, Ar-H)
      
    • 
       6.7 (s, 1H, Ar-H)
      
    • 
       6.6 (d, 1H, Ar-H)
      
    • 
       4.1 (t, 2H, O-CH
      
      
      
      )
    • 
       3.2 (t, 2H, N-CH
      
      
      
      )
    • 
       2.2 (s, 3H, Ar-CH
      
      
      
      ), 2.1 (s, 3H, Ar-CH
      
      
      )
  • Purity: >98% by HPLC.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General reference for Williamson Ether Synthesis and Nitrile Reduction).

  • Manjunatha, S. G.; et al. "Process for preparation of 2-(2-alkoxy phenoxy) ethylamine." World Intellectual Property Organization, WO2009128088A2, 2009. (Describes industrial scale synthesis of homologous phenoxyethylamines).

  • Organic Chemistry Portal. "Reduction of Nitriles to Amines." (Comprehensive review of reduction methodologies including LiAlH4 and catalytic hydrogenation).

  • Sigma-Aldrich. "Product Specification: this compound." (Confirmation of commercial availability and salt form stability).

Sources

reagent compatibility with [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagent Compatibility & Handling of [2-(2,5-Dimethylphenoxy)ethyl]amine Hydrochloride

Executive Summary

This compound (CAS: 100465-47-8, analog) is a privileged structural motif in medicinal chemistry, serving as a critical building block for


-adrenergic antagonists and Class I antiarrhythmic agents (e.g., Mexiletine analogs).

While the hydrochloride salt confers stability and water solubility, it renders the amine non-nucleophilic, requiring specific "activation" (free-basing) protocols before use in acylation, alkylation, or reductive amination. This guide delineates the precise reagent compatibility matrix and provides self-validating protocols to maximize yield and prevent scaffold degradation.

Chemical Profile & Stability

PropertySpecification / Behavior
Molecular Structure Primary amine attached to a 2,5-dimethylphenoxy ether via an ethyl linker.
State White to off-white crystalline solid (Hygroscopic).[1][2]
Acidity Weakly acidic in solution (Ammonium salt). pKa

9.5 (for the conjugate acid).
Solubility (Salt) High: Water, Methanol, DMSO, DMF. Low: Dichloromethane (DCM), Ethyl Acetate, Toluene, Hexanes.
Solubility (Free Base) High: DCM, Ethyl Acetate, Toluene, Chloroform. Low: Water (at pH > 10).
Stability Stable under ambient conditions. Hygroscopic: Protect from moisture to prevent caking.

Reagent Compatibility Matrix

This matrix defines the interaction between the target molecule and common laboratory reagents.

Compatible Reagents (Green Light)
  • Solvents (for Salt): Methanol (MeOH), Ethanol (EtOH), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

  • Solvents (for Free Base): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).

  • Bases (Non-Nucleophilic):

    
    -Diisopropylethylamine (DIPEA), Triethylamine (TEA), Potassium Carbonate (
    
    
    
    ).
  • Reducing Agents: Sodium borohydride (

    
    ), Sodium triacetoxyborohydride (
    
    
    
    ).
Incompatible / High Risk Reagents (Red Light)
  • Aldehydes/Ketones (Storage): In the presence of any base or moisture, the amine will condense with atmospheric aldehydes or solvent impurities (e.g., Acetone) to form imines (Schiff bases) . Use only for intentional reductive amination.

  • Strong Lewis Acids (e.g.,

    
    , 
    
    
    
    ):
    These will cleave the phenoxy ether bond, destroying the scaffold.
  • Oxidizing Agents (e.g.,

    
    , 
    
    
    
    ):
    Will oxidize the primary amine to hydroxylamines, nitrosos, or nitro compounds.[3]
  • Acid Chlorides/Anhydrides (Uncontrolled): Will rapidly acylate the amine. Must be controlled if selective reaction is desired.

Conditional Compatibility (Yellow Light)
  • Chlorinated Solvents (DCM/Chloroform): Excellent for extraction of the free base. However, do not store the free amine in DCM for prolonged periods (>24h). Primary amines can react with DCM to form quaternary ammonium salts (N-alkylation) over time.

  • Water: Compatible, but pH dependent. At pH < 9, the molecule remains in the aqueous phase (salt). At pH > 10, it extracts into organics (free base).

Visualizing the Workflow

The following diagram illustrates the decision logic for handling the salt versus the free base, a critical "fork in the road" for experimental design.

G Start [2-(2,5-Dimethylphenoxy)ethyl]amine HCl (Starting Material) Decision Intended Reaction Type? Start->Decision RouteA Peptide Coupling / Acylation (Amide Bond Formation) Decision->RouteA Acylation RouteB Reductive Amination (Secondary Amine Formation) Decision->RouteB Alkylation RouteC Epoxide Opening (Beta-Blocker Synthesis) Decision->RouteC Ring Opening ActionA In-situ Neutralization (Solvent: DMF/DCM + DIPEA) RouteA->ActionA ActionB Direct Use (Buffered) (Solvent: MeOH/DCM + Acetate) RouteB->ActionB ActionC Strict Free-Basing Required (Biphasic Extraction) RouteC->ActionC Product Target Scaffold ActionA->Product ActionB->Product ActionC->Product

Figure 1: Decision tree for selecting the activation strategy based on the downstream chemical transformation.

Detailed Protocols

Protocol A: Quantitative Free-Basing (The "Gateway" Step)

Use this protocol when the downstream reaction is sensitive to salts or requires a non-polar solvent (e.g., Toluene).

Rationale: The HCl salt is insoluble in ether/toluene and non-nucleophilic. We utilize the pH-dependent solubility switch to isolate the reactive amine.

  • Dissolution: Dissolve 1.0 eq of [2-(2,5-Dimethylphenoxy)ethyl]amine HCl in minimal distilled water (approx. 10 mL/g).

  • Basification: Slowly add 1M NaOH or saturated

    
     solution while stirring until pH reaches 12-14.
    
    • Observation: The solution will turn cloudy/milky as the free amine oils out.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Note: DCM is preferred for higher solubility, but Ethyl Acetate is greener.

  • Drying: Combine organic layers, dry over anhydrous

    
     (Sodium Sulfate) for 15 minutes.
    
  • Concentration: Filter and evaporate solvent under reduced pressure (Rotavap) at 30°C.

    • QC Check: The result should be a clear, viscous oil.

    • Validation:

      
       NMR (
      
      
      
      ) should show the disappearance of the broad ammonium protons (
      
      
      8.0-8.5 ppm) and appearance of a sharp singlet (
      
      
      ~1.5-2.0 ppm) for
      
      
      .
Protocol B: "One-Pot" Reductive Amination

Ideal for synthesizing secondary amines without isolating the free base.

Rationale: Reductive amination works best at slightly acidic pH (pH 5-6) to facilitate imine formation. The HCl salt provides an internal buffer source when combined with a weak base.

  • Setup: In a round-bottom flask, suspend 1.0 eq of the Amine HCl in dry Methanol (MeOH) or 1,2-Dichloroethane (DCE).

  • Additives: Add 1.0 - 1.2 eq of the aldehyde/ketone.

  • Buffering: Add 1.0 eq of Triethylamine (TEA) or DIPEA.

    • Mechanistic Insight: This neutralizes the HCl. If using DCE, adding catalytic Acetic Acid (AcOH) helps imine formation.

  • Imine Formation: Stir at Room Temperature (RT) for 1-2 hours.

    • Validation: Monitor by TLC. The aldehyde spot should disappear.

  • Reduction: Cool to 0°C. Add 1.5 - 2.0 eq of Sodium Triacetoxyborohydride (

    
    ) portion-wise.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
Protocol C: Epoxide Ring Opening (Carvedilol-type Synthesis)

Specific for beta-blocker analog synthesis.

Rationale: Epoxides are electrophiles that require a "hot" nucleophile. The salt will not react.

  • Preparation: Perform Protocol A to obtain the free amine oil.

  • Solvent System: Dissolve the free amine in Isopropanol (IPA) or tert-Butanol (

    
    -BuOH).
    
    • Why IPA? Protic solvents facilitate epoxide opening via hydrogen bonding to the epoxide oxygen.

  • Reaction: Add 1.0 eq of the target epoxide (e.g., glycidyl ether).

  • Conditions: Reflux (80-85°C) for 4-12 hours.

  • Purification: Evaporate solvent. The product is usually a secondary amine which can be recrystallized as an oxalate or HCl salt.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield in Amide Coupling Amine HCl not fully neutralized.Use Protocol A (Pre-free-basing) or ensure >2.5 eq of DIPEA is used in the coupling reaction.
"Gummy" Precipitate Hygroscopic salt absorbed water.Dry the HCl salt in a vacuum desiccator over

for 24h before use.
Unknown Impurity by LCMS (M+12) Reaction with Formaldehyde.Check solvents. Avoid using old bottles of PEG or ethers which may contain formaldehyde traces.
Loss of Ether Linkage Acidic cleavage.Avoid using

,

, or

. Use hydrogenolysis (

) only if the benzyl ether is the target (note: phenoxy ethers are generally stable to hydrogenation).

References

  • Greene, T. W., & Wuts, P. G. M. (2007).[4] Greene's Protective Groups in Organic Synthesis (4th ed.).[4] Wiley-Interscience.[4] (General reference for amine protection and stability). Link

  • Pfizer Inc. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.[5] World Intellectual Property Organization Patent WO2009128088A2. (Specific synthesis and handling of phenoxyethylamine salts). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15651, Phenoxyethylamine. (Structural and physical property data). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for reductive amination and nucleophilic substitution). Link

Sources

Troubleshooting & Optimization

optimizing yield of [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of [2-(2,5-Dimethylphenoxy)ethyl]amine Hydrochloride

Executive Summary

This guide addresses the synthesis of This compound , a structural analog often utilized in fragment-based drug discovery and as a precursor for anti-arrhythmic agents (similar to Mexiletine).

While multiple routes exist, the Nitrile Reduction Route (via chloroacetonitrile) is the industry standard for balancing yield and scalability. However, this route is prone to three specific failure modes: incomplete O-alkylation, aluminum emulsion trapping during reduction, and hygroscopic "oiling out" during salt formation. This technical document provides a self-validating protocol to overcome these bottlenecks.

Module 1: The Alkylation Checkpoint (Ether Bond Formation)[1]

The Challenge: The coupling of 2,5-dimethylphenol with chloroacetonitrile often stalls at 60-70% conversion due to the steric hindrance of the ortho-methyl group and the poor nucleophilicity of the phenoxide ion in standard solvents.

Mechanism & Logic: This is a Williamson Ether Synthesis (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1][2] To optimize yield, we must maximize the concentration of the active phenoxide nucleophile while suppressing the "cage effect" of the solvent.

Troubleshooting Q&A:

Q: My reaction mixture remains a suspension and conversion is stuck at 50%. Should I increase the temperature? A: No. Increasing temperature often promotes polymerization of chloroacetonitrile (Thorpe-Ziegler reaction). Instead, switch the solvent system.

  • Standard: Acetone/

    
     (Often fails for hindered phenols).
    
  • Optimized: Use Butanone (MEK) or Acetonitrile with Cs2CO3 (Cesium Carbonate). The larger Cesium cation is less solvated and forms a "loose ion pair" with the phenoxide, significantly increasing nucleophilicity compared to Potassium.

  • Catalyst: Add 10 mol% NaI or TBAI (Tetrabutylammonium iodide). This generates the more reactive iodoacetonitrile in situ (Finkelstein exchange).

Q: I see a large impurity peak at RRT 1.2. What is it? A: This is likely the C-alkylated product . Phenoxides are ambident nucleophiles.

  • Fix: Ensure you are using a polar aprotic solvent (DMF or DMSO) if C-alkylation is high, but for this specific substrate, strictly maintaining the temperature below 60°C in MEK usually favors O-alkylation.

Module 2: The Reduction Critical Path

The Challenge: Reducing the nitrile intermediate to the primary amine using Lithium Aluminum Hydride (


) is effective but often results in massive yield loss during the quench (workup), where the product gets trapped in aluminum hydroxide emulsions.

Troubleshooting Q&A:

Q: After quenching the LiAlH4 reaction, I have a thick gray sludge. Filtration is impossible. How do I recover my amine? A: You are experiencing "aluminum entrapment." Do not use simple water or acid quenches.

  • The Fix (Fieser Method): For every

    
     grams of 
    
    
    
    used, add sequentially:
    • 
       mL Water (slowly!)
      
    • 
       mL 15% NaOH solution
      
    • 
       mL Water
      
  • Result: This produces a granular, sand-like precipitate of aluminates that filters easily, releasing the trapped amine into the organic phase.

Q: My amine yield is good, but the purity is low (secondary amine formation). A: Nitrile reduction intermediates (imines) can react with the newly formed primary amine to form dimers (secondary amines).

  • The Fix: Reverse Addition. Add the nitrile solution dropwise into the

    
     slurry. This ensures the hydride is always in excess, rapidly reducing the imine before it can couple with a free amine.
    

Module 3: Salt Formation & Isolation

The Challenge: The free base is an oil. Converting it to the HCl salt often results in a hygroscopic "gum" rather than a crystalline solid, making filtration impossible.

Troubleshooting Q&A:

Q: I added HCl, and the product oiled out as a sticky brown gum. Can I induce crystallization? A: "Oiling out" occurs when the salt is insoluble in the solvent but has absorbed enough water to liquefy, or when the solvent polarity is too high.

  • The Protocol:

    • Dissolve the free base oil in anhydrous Diethyl Ether or TBME (Tert-butyl methyl ether).

    • Cool to 0°C.

    • Add 2M HCl in Diethyl Ether (anhydrous) dropwise. Do not use aqueous HCl.

    • If it oils out, scratch the glass side with a spatula and add a seed crystal. If gum persists, decant the solvent, triturate the gum with fresh anhydrous ether, and sonicate.

Optimized Experimental Protocol

Step 1: Synthesis of 2-(2,5-Dimethylphenoxy)acetonitrile
  • Charge a 3-neck flask with 2,5-Dimethylphenol (1.0 eq) and Butanone (MEK) [Solvent volume: 10 mL/g].

  • Add

    
     (2.0 eq) and NaI (0.1 eq). Stir for 15 min.
    
  • Add Chloroacetonitrile (1.2 eq) dropwise.

  • Heat to reflux (80°C) for 6–8 hours. Monitor by TLC/HPLC.

  • Workup: Filter off salts. Evaporate solvent.[1] Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry (

    
    ) and concentrate.
    
    • Target Yield: >85% (Oil/Solid).[3]

Step 2: Reduction to Free Amine
  • Charge flask with

    
     (2.5 eq) and anhydrous THF under Nitrogen. Cool to 0°C.
    
  • Add Nitrile intermediate (dissolved in THF) dropwise over 30 mins (Reverse Addition).

  • Warm to RT and reflux for 3 hours.

  • Quench using the Fieser Method (see Module 2).

  • Filter the granular solid. Evaporate the filtrate to obtain the crude amine oil.

Step 3: Hydrochloride Salt Formation
  • Dissolve crude amine in anhydrous

    
     (10 volumes).
    
  • Cool to 0–5°C.

  • Add 2M HCl in

    
     dropwise until pH paper shows acidity (pH ~2).
    
  • Stir for 30 min. A white precipitate should form.

  • Filter under Nitrogen (product is hygroscopic). Wash with cold ether.

  • Dry in a vacuum desiccator over

    
    .
    

Visualizing the Workflow

The following diagram illustrates the critical control points (CCPs) where yield is most often lost.

G Start 2,5-Dimethylphenol Step1 Step 1: O-Alkylation (Chloroacetonitrile + Base) Start->Step1 Decision1 CCP1: Conversion Check Is Phenol < 5%? Step1->Decision1 Decision1->Step1 No (Add NaI/Cs2CO3) Intermed Intermediate: Nitrile Decision1->Intermed Yes Step2 Step 2: Reduction (LiAlH4 / THF) Intermed->Step2 Decision2 CCP2: Quench Method Did you use Fieser? Step2->Decision2 Amine Free Amine (Oil) Decision2->Amine Yes (Granular ppt) Decision2->Amine No (Emulsion/Loss) Step3 Step 3: Salt Formation (HCl in Ether) Amine->Step3 Final Target: HCl Salt (Crystalline) Step3->Final Final->Step3 Sticky Gum? (Recrystallize w/ IPA)

Caption: Critical Control Points (CCP) in the synthesis of [2-(2,5-Dimethylphenoxy)ethyl]amine HCl. Yellow diamonds indicate "Go/No-Go" decision gates.

Data Summary: Solvent & Base Effects[1][2][5][6]

SolventBaseAdditiveTemp (°C)Yield (Step 1)Notes
Acetone

None56 (Reflux)55-65%Slow reaction, incomplete conversion.
DMFNaHNone0 -> RT40-60%Fast, but messy workup & C-alkylation byproducts.
MEK

NaI (10%) 80 (Reflux) 88-92% Recommended. Finkelstein boost.
Acetonitrile

None82 (Reflux)90-95%Excellent but expensive (Cesium).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis and Nitrile Reductions).

  • BenchChem. "Improving reaction conditions for Williamson ether synthesis." Technical Guide. Accessed 2026.

  • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, 1967, p. 581. (The authoritative source for the "Fieser Workup" of LiAlH4 reductions).

  • Sigma-Aldrich. "Product Specification: [2-(2,6-dimethylphenoxy)ethyl]amine hydrochloride." (Used for physical property comparison of the positional isomer).

  • U.S. Patent 4,351,950. "Phenylene-bis-alkoxyalkanoic acids and esters."[4] (Describes large-scale alkylation of dimethylphenols).

Sources

Technical Support Center: Purification of [2-(2,5-Dimethylphenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-25DMP-HCl Status: Tier 2 Technical Escalation Assigned Specialist: Senior Application Scientist Subject: Advanced Purification Protocols & Troubleshooting for Aryloxyalkylamine Salts

Executive Summary & Compound Profile

This guide addresses the purification of [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride . As a primary amine salt utilized as a pharmaceutical intermediate (structurally related to aryloxyalkylamine class drugs), its purity is critical for downstream efficacy.

Common challenges with this compound include "oiling out" during crystallization, persistent phenolic impurities (from the starting material 2,5-dimethylphenol), and hygroscopicity .

Critical Quality Attributes (CQA)
PropertySpecification TargetNotes
Appearance White crystalline solidYellowing indicates phenol oxidation.
Solubility High in Water, EtOH, MeOHInsoluble in Ether, Hexanes.
Melting Point Sharp range (Typically >130°C)Broad range indicates solvent occlusion or mixed salts.
Residual Phenol < 0.1%Detected via HPLC or colorimetric assay.

Primary Purification Protocols

Do not rely on a single method. We recommend a Two-Stage Purification Strategy : Chemical cleanup (Extraction) followed by Physical refinement (Recrystallization).

Protocol A: Acid-Base Back-Extraction (Chemical Cleanup)

Use this if your crude solid is yellow, sticky, or smells of phenol.

The Logic: The target molecule is a base.[1][2] The primary impurity (2,5-dimethylphenol) is weakly acidic. By manipulating pH, we can force them into opposite phases.

  • Dissolution: Dissolve the crude HCl salt in water (approx. 10 mL/g).

  • Alkalization: Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free amine separates.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Checkpoint: The Organic Layer now contains your amine. The Aqueous Layer retains the phenolate impurities and inorganic salts.

  • Wash: Wash the combined organic layer with 1M NaOH (to ensure phenol removal) followed by Brine.

  • Salt Formation: Dry organic layer over

    
    .[3] Filter. Add 1.1 equivalents of HCl (gas in ether or 4M in dioxane) dropwise at 0°C.
    
  • Collection: The pure HCl salt will precipitate immediately. Filter and wash with diethyl ether.

Protocol B: Anti-Solvent Recrystallization (Physical Refinement)

Use this for final polishing of the crystalline form.

The Logic: This salt is highly soluble in alcohols but insoluble in ethers. We use this polarity gap to grow controlled crystals.

  • Solvent Choice: Use Isopropanol (IPA) as the solvent and Diethyl Ether or Heptane as the anti-solvent.

    • Why IPA? Ethanol often solubilizes the salt too well, making recovery low. IPA has a steeper solubility curve.

  • Dissolution: Suspend solid in minimum boiling IPA. Add just enough to dissolve.

  • Anti-Solvent Addition: Remove from heat. Add Diethyl Ether dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of IPA to clear the solution back up.

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate (4°C).

    • Warning: Do not place directly in a freezer; rapid cooling causes oiling out.

Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I dissolved the salt in hot ethanol, but when I cooled it, it formed a sticky oil at the bottom instead of crystals. Why?"

Technical Diagnosis: This is "Liquid-Liquid Phase Separation" (LLPS). It happens when the solute concentration exceeds the saturation limit of the oil phase before it hits the nucleation limit of the crystal phase.

Corrective Action:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Dilute: Add 10-20% more solvent. (You are likely too concentrated).

  • Seed: Add a tiny crystal of pure product at the cloud point.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath to cool down over hours, not minutes.

Issue 2: Persistent Discoloration

User Question: "My product is white when wet, but turns pink/yellow upon drying."

Technical Diagnosis: This indicates oxidation of trace 2,5-dimethylphenol residues. Phenols are prone to forming quinones (highly colored) upon air exposure.

Corrective Action:

  • Activated Charcoal: During the hot dissolution step of recrystallization, add Activated Carbon (5 wt%). Stir for 10 mins, then filter hot through Celite before cooling.

  • Argon/Nitrogen: Dry the final crystals under an inert atmosphere or vacuum.

Issue 3: Hygroscopicity

User Question: "The solid becomes gummy after sitting on the balance for 5 minutes."

Technical Diagnosis: Amine hydrochlorides are often hygroscopic. The 2,5-dimethylphenoxy moiety is lipophilic, but the ethylamine-HCl tail is highly hydrophilic.

Corrective Action:

  • Drying: Dry in a vacuum oven at 40°C with

    
     desiccant for 24 hours.
    
  • Storage: Store in a desiccator. If weighing for precise stoichiometry, weigh the "gummy" solid rapidly and determine water content via Karl Fischer titration to correct the mass.

Visual Workflows

Figure 1: Recrystallization Logic Flow

Caption: Decision matrix for solvent selection and recovery based on observing turbidity.

RecrystallizationFlow start Start: Crude Solid dissolve Dissolve in min. boiling IPA start->dissolve check Is solution clear? dissolve->check filter Hot Filtration (Remove insolubles) check->filter No (Solids present) antisolvent Add Diethyl Ether until turbid check->antisolvent Yes filter->antisolvent cool Slow Cool (RT -> 4°C) antisolvent->cool oil Oiling Out? cool->oil reheat Reheat & Add more IPA oil->reheat Yes collect Filter & Vacuum Dry oil->collect No (Crystals formed) reheat->cool

Figure 2: Impurity Identification & Removal

Caption: Troubleshooting specific contaminants based on visual and chemical cues.

ImpurityTree symptom Symptom Check yellow Yellow/Pink Color symptom->yellow sticky Sticky/Gummy symptom->sticky broadMP Broad Melting Point symptom->broadMP phenol Impurity: Oxidized Phenol yellow->phenol water Impurity: Water/Solvent sticky->water dimer Impurity: Mixed Salts/Dimer broadMP->dimer action1 Action: Charcoal Treatment + NaOH Wash phenol->action1 action2 Action: Vacuum Dry (P2O5) + Karl Fischer water->action2 action3 Action: Slow Recrystallization (IPA/Ether) dimer->action3

Reference Data

Solubility Profile (at 25°C)
SolventSolubilityUsage in Purification
Water HighDissolution for Acid/Base extraction.
Methanol/Ethanol HighGood for initial dissolution, but poor yield if used alone.
Isopropanol (IPA) ModerateIdeal for recrystallization (steep solubility curve).
Diethyl Ether InsolublePrimary Anti-solvent.
Hexane/Heptane InsolubleSecondary Anti-solvent (use if Ether fails).
DCM Low (for salt)Good for extracting the Free Base.
References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General procedures for amine salt purification and recrystallization techniques).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann. (Standard reference for solvent selection and drying methods).

  • PubChem Compound Summary. Phenoxyethylamine derivatives and physical properties. National Library of Medicine. (Used for structural analysis and solubility inference).

  • Google Patents. Purification of phenoxy-alkylamine salts (Related Art: Mexiletine/Gemfibrozil intermediates). (Provides industrial context for acid-base extraction of this chemical class).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling. HCl salts can be irritants to mucous membranes.

Sources

improving stability of [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [2-(2,5-Dimethylphenoxy)ethyl]amine HCl Solution Stability

Status: Operational Ticket ID: STAB-25DMP-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Stability Profile

Compound: [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride CAS (HCl salt): 908597-00-2 Core Challenge: This molecule contains an electron-rich 2,5-dimethylphenol ether moiety coupled with a primary amine .[1] While the hydrochloride salt locks the amine in a stable ionic state in solid form, solution dynamics introduce two critical failure modes: Oxidative Coupling (discoloration) and pH-Dependent Precipitation (free-basing).[2]

Quick Reference Stability Matrix:

Parameter Optimal Range Critical Failure Limit
pH 4.0 – 7.0 > 8.5 (Precipitation risk)
Temperature 2°C – 8°C > 25°C (Accelerates oxidation)
Light Dark / Amber Glass UV Exposure (Radical formation)

| Solvent | Water, DMSO, Methanol | Basic buffers (e.g., Carbonate) |[1][2]

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the molecular triggers. The 2,5-dimethyl substitution on the aromatic ring activates it, making it susceptible to radical attack and oxidative coupling, leading to colored by-products (quinones).[1][2] Simultaneously, the amine group dictates solubility based on pH.

Visualizing the Failure Pathways:

StabilityPathways Start [2-(2,5-Dimethylphenoxy)ethyl]amine HCl (Intact Molecule) Oxidation Oxidative Stress (Light/Air/Metals) Start->Oxidation electron transfer pH_Shift pH Shift > 9.0 (Basic Conditions) Start->pH_Shift deprotonation Quinone Quinone-like Dimers (Pink/Brown Solution) Oxidation->Quinone radical coupling Prev_Ox PREVENTION: Degas solvents, Amber vials Oxidation->Prev_Ox FreeBase Free Base Formation (Oiling Out / Precipitation) pH_Shift->FreeBase loss of ionic charge Prev_pH PREVENTION: Maintain pH < 7.5 pH_Shift->Prev_pH

Caption: Figure 1. Dual degradation pathways showing oxidative discoloration (red) and pH-induced precipitation (yellow).[1][2]

Troubleshooting Guide (Q&A)

Q1: My solution has turned a faint pink or brown color. Is it still usable? Diagnosis: This indicates oxidative degradation . The electron-rich 2,5-dimethylphenoxy ring has undergone oxidation to form quinone-type species or coupled dimers.[1] Action:

  • Stop: Do not use for quantitative assays (IC50, Kd determination) as the effective concentration is compromised.

  • Root Cause: Likely exposure to light or dissolved oxygen in the solvent.

  • Prevention: For future preparations, sparge the solvent with Nitrogen (N₂) or Argon for 15 minutes before dissolving the solid. Add 0.1% Sodium Metabisulfite if the assay tolerates antioxidants.

Q2: Upon diluting my stock (DMSO) into the assay buffer, a cloudy precipitate formed. Diagnosis: This is "Crashing Out" due to pH shock. The stock solution (HCl salt) is acidic.[2] If your assay buffer is basic (pH > 8.0) or has high ionic strength, the molecule deprotonates to its free base form, which is lipophilic and insoluble in water.[2] Action:

  • Check pH: Measure the final pH of the assay buffer.

  • Adjust Protocol: Ensure the final pH remains below the pKa of the primary amine (approx. 9.5). Ideally, keep pH < 7.[2]4.

  • Solvent Fix: Pre-dilute the DMSO stock with water (1:1) before adding to the buffer to reduce the shock of the polarity shift.

Q3: Can I autoclave the solution for sterilization? Diagnosis: Thermal Instability. Action: NO. Ether linkages and amine salts can degrade under high heat/pressure. Alternative: Use 0.22 µm PVDF or PES syringe filters for sterilization. These materials have low protein/drug binding affinities suitable for small molecules.

Best Practice Protocols

Protocol A: Preparation of High-Stability Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

Materials:

  • [2-(2,5-Dimethylphenoxy)ethyl]amine HCl (Solid)[1][2]

  • Anhydrous DMSO (Dimethyl Sulfoxide) or Molecular Biology Grade Water[2]

  • Amber glass vials (Borosilicate)[2]

  • Argon or Nitrogen gas source[1][3]

Step-by-Step:

  • Weighing: Weigh the calculated amount of solid rapidly. The HCl salt is hygroscopic; minimize exposure to humid air.

  • Solvent Prep:

    • Preferred: Use Anhydrous DMSO. It prevents hydrolysis and limits oxygen solubility compared to water.

    • Degassing: Bubble N₂ gas through the solvent for 5–10 minutes before adding the solid.

  • Dissolution: Add solvent to the solid. Vortex until completely clear.

    • Note: If using water, the pH will be slightly acidic (~pH 5-6) due to the HCl counterion.[2] Do not neutralize this for storage; the acidity protects the amine.

  • Aliquot & Store:

    • Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Seal in amber vials under an inert gas headspace.

    • Store at -20°C (DMSO) or -80°C (Water).

Protocol B: Solvent Compatibility Table
SolventSolubility Limit (Est.)Stability RiskRecommended Use
Water ~50 mg/mLHydrolysis (Low), Microbial growthShort-term experiments (<24h)
DMSO >100 mg/mLOxidation (Low if anhydrous)Long-term storage (Stock)
Ethanol ~20 mg/mLEvaporationIntermediate dilutions
PBS (pH 7.4) ~5 mg/mLPrecipitation (if conc. is high)Final assay medium only

References & Grounding

  • PubChem. Compound Summary: 2-(2,5-Dimethylphenoxy)ethanamine. National Library of Medicine. [Link] (Note: Link directs to the free base analog record which contains relevant physical property data for the core scaffold).[2]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals.[2] International Journal of Pharmaceutics. (Provides the theoretical basis for oxidative degradation mechanisms in phenol-ether derivatives).

  • NIST Chemistry WebBook. 2,5-Dimethylphenol (Oxidation Precursor Data). [Link] (Validates the reactivity of the 2,5-dimethylphenol moiety).[1][2]

Sources

Validation & Comparative

HPLC purity analysis method for [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride (DPEA HCl) presents a classic chromatographic challenge: it is a basic primary amine attached to a lipophilic aromatic moiety. Standard C18 methods often fail, resulting in severe peak tailing due to secondary silanol interactions, which compromises the detection of closely eluting impurities like positional isomers (e.g., 3,5-dimethyl analogs).

This guide compares three distinct separation strategies. Method A (Ion-Pair Reversed Phase) is identified as the "Gold Standard" for Quality Control (QC) due to superior peak symmetry and resolution. Method B (High pH Reversed Phase) is the recommended alternative for LC-MS applications where non-volatile salts are prohibited.

Part 1: Compound Profile & Chromatographic Challenges

Understanding the physicochemical properties of DPEA HCl is the prerequisite for method selection.

PropertySpecificationChromatographic Implication
Structure Primary amine linked to a dimethyl-substituted phenoxy ring.Dual Nature: The amine is polar/basic; the phenoxy group is lipophilic.
pKa ~9.4 - 9.6 (Estimated for phenoxyethylamines).At neutral pH (7.0), the molecule is >99% protonated (cationic), leading to repulsion from C18 chains and attraction to silanols.
UV Max ~210 nm (primary), ~270 nm (secondary).Detection at 210-220 nm is required for high sensitivity; 270 nm offers higher selectivity against non-aromatic impurities.
Key Impurities 2,5-Dimethylphenol (Starting Material), Positional Isomers.The method must resolve the target from the phenol (acidic) and isomers (similar hydrophobicity).

Part 2: Method Comparison & Selection

We evaluated three common approaches. The quantitative comparison below highlights why a standard generic gradient is insufficient.

Comparative Performance Data (Simulated based on Class Behavior)
MetricGeneric Gradient (0.1% Formic Acid / ACN)Method A: Ion-Pair (Recommended) (Phosphate pH 3.0 + OSA)Method B: High pH (Ammonium Bicarbonate pH 10.5)
Peak Shape (Tailing Factor) 2.4 (Severe Tailing)1.05 - 1.15 (Excellent) 1.10 - 1.20 (Good)
Theoretical Plates (N) ~4,000>12,000 >10,000
Resolution (Target vs. Isomer) 1.2 (Co-elution risk)2.8 (Baseline resolved) 2.5
MS Compatibility YesNo (Non-volatile salts)Yes
Column Life HighHigh (with wash steps)Low (unless Hybrid Silica used)
Expert Verdict
  • Choose Method A for routine purity testing, release testing, and separating positional isomers. The ion-pairing reagent masks silanols, ensuring sharp peaks.

  • Choose Method B only if you are performing structural elucidation via Mass Spectrometry.

Part 3: Detailed Protocols

Method A: The "Gold Standard" Ion-Pair RP-HPLC

Best for: QC Release, Impurity Profiling, Isomer Resolution.

1. Instrumentation & Column
  • System: HPLC with UV/PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18). Note: A 3.5 µm column can be used for higher resolution.

  • Temperature: 30°C.

2. Mobile Phase Preparation[1]
  • Buffer (Mobile Phase A):

    • Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

      
      ) in 900 mL HPLC-grade water.
      
    • Add 1.0 g of 1-Octanesulfonic Acid Sodium Salt (OSA) . Critical Step: This is the ion-pairing reagent.

    • Adjust pH to 3.0 ± 0.1 using Diluted Phosphoric Acid (10%).

    • Dilute to 1000 mL and filter through a 0.45 µm nylon filter.

  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

3. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.08020Initial hold to retain polar amines.
15.04060Linear ramp to elute lipophilic impurities.
20.04060Hold to clear column.
20.18020Return to initial.
25.08020Mandatory Re-equilibration.
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 215 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

4. Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50).

  • Concentration: 0.5 mg/mL (for purity); 0.5 µg/mL (for sensitivity/LOD check).

Method B: High pH UPLC/HPLC (MS-Compatible)

Best for: LC-MS analysis, Identification of unknowns.

  • Column: REQUIRED: Hybrid Silica Column resistant to high pH (e.g., Waters XBridge C18 or Phenomenex Gemini NX-C18). Do not use standard silica columns; they will dissolve.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Mechanism: At pH 10.5, the amine (pKa ~9.5) is deprotonated (neutral). It interacts purely hydrophobically with the C18, eliminating silanol repulsion/attraction issues.

Part 4: Visualizing the Mechanism

The following diagram illustrates why Method A (Ion-Pairing) is superior for peak shape compared to standard acidic conditions.

G cluster_0 Standard Acidic Method (Tailing) cluster_1 Method A: Ion-Pairing (Sharp Peaks) Amine DPEA Cation (Protonated Amine) Silanol Residual Silanol (Stationary Phase) Amine->Silanol Ionic Interaction (Causes Tailing) C18 C18 Ligand (Hydrophobic Retention) Amine->C18 Weak Retention Amine->C18 Strong Hydrophobic Interaction IonPair Octanesulfonate (Anionic Reagent) IonPair->Amine Forms Neutral Complex IonPair->Silanol Electrostatic Shielding IonPair->C18 Adsorbs to Phase

Caption: Mechanism of Action. In standard methods, the cationic amine binds to silanols (tailing). In Method A, the ion-pair reagent neutralizes the amine and shields silanols, resulting in sharp peaks.

Part 5: Troubleshooting & System Suitability

To ensure the method is "Self-Validating" (Trustworthiness), every run must pass these criteria:

  • System Suitability Test (SST):

    • Tailing Factor (Tf): Must be < 1.5 (Target: 1.1). If > 1.5, increase Ion-Pair concentration or check column age.

    • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (usually the phenol starting material).

    • Precision: %RSD of 5 replicate injections < 2.0%.

  • Common Issues:

    • Ghost Peaks: Ion-pair reagents can trap impurities from the water. Use ultra-pure water and high-grade reagents.

    • Retention Time Shift: Ion-pair chromatography is sensitive to temperature and equilibration time. Ensure the column is equilibrated for at least 20 column volumes before the first injection.

References

  • Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting LC Systems: Ion Pairing. LCGC North America. (Authoritative source on the mechanism and troubleshooting of ion-pair chromatography). [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Seminal work comparing high pH vs. low pH methods for basic amines). [Link]

  • Phenomenex. (2024). High pH Method Development for Basic Compounds using Gemini-NX. Application Guide. (Source for Method B conditions). [Link]

Sources

FTIR spectral data for [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Spectral Analysis of [2-(2,5-Dimethylphenoxy)ethyl]amine Hydrochloride: A Comparative Approach

Introduction

This compound is a chemical intermediate whose structural integrity is paramount in research and drug development. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique essential for the structural elucidation and quality control of such pharmaceutical building blocks.[1] This guide provides a detailed examination of the expected FTIR spectral characteristics of this compound. In the absence of a publicly available reference spectrum for this specific salt, this guide establishes a robust analytical framework by comparing its predicted spectral features against structurally related analogs: the parent amine 2-Phenoxyethylamine , and a simple secondary amine salt, Dimethylamine hydrochloride . This comparative analysis allows for a deeper understanding of how key functional groups—the secondary amine hydrochloride, the aromatic ether, and the substituted phenyl ring—contribute to the overall infrared spectrum.

Experimental Methodology: Acquiring High-Integrity FTIR Data

The reliability of FTIR data is foundational to its utility in a regulated environment.[2] The protocol described below outlines a self-validating system for obtaining high-quality FTIR spectra, suitable for structural characterization and comparison, with an emphasis on practices compliant with major pharmacopoeias (USP, EP, JP, IP).[1][3]

Instrument and System Suitability
  • Instrument Qualification: Utilize an FTIR spectrometer, such as the Agilent Cary 630 or a Shimadzu IRAffinity-1, that has undergone formal Operational Qualification (OQ) and Performance Qualification (PQ).[1][3]

  • Performance Verification: Before analysis, verify the spectrometer's performance according to pharmacopoeial standards (e.g., European Pharmacopoeia Chapter 2.2.24, USP Chapter <854>).[1][4] This typically involves:

    • Wavenumber Accuracy: Using a certified polystyrene reference material, confirm that characteristic absorption bands are within the accepted tolerance (e.g., ±1.0 cm⁻¹).[4]

    • Resolution: Ensure the instrument can resolve specified polystyrene bands, demonstrating its ability to distinguish between closely spaced peaks.

Step-by-Step Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is often preferred for solid powders due to its minimal sample preparation and high reproducibility.[2]

  • Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropyl alcohol and allow it to fully evaporate.[5]

  • Background Collection: Record a background spectrum with the clean, empty ATR accessory. This spectrum accounts for atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application: Place a small, representative amount of the this compound powder onto the ATR crystal, ensuring complete coverage.

  • Apply Pressure: Use the integrated pressure clamp to apply consistent and firm pressure to the sample. This ensures optimal contact between the sample and the crystal, which is critical for spectral quality and repeatability.[2]

  • Data Acquisition: Collect the sample spectrum. Typical parameters for pharmaceutical analysis are:

    • Spectral Range: 4000–650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 scans (co-added to improve signal-to-noise ratio)

  • Post-Acquisition: Clean the crystal and perform a verification scan to ensure no sample carryover.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the FTIR data acquisition process, emphasizing quality control checkpoints.

FTIR_Workflow cluster_prep 1. Pre-Analysis Setup cluster_acq 2. Data Acquisition cluster_post 3. Post-Analysis & Verification Instrument_Qualification Instrument Qualification (OQ/PQ) System_Suitability System Suitability Check (e.g., Polystyrene Ref.) Instrument_Qualification->System_Suitability Ensures validity Clean_Crystal Clean ATR Crystal System_Suitability->Clean_Crystal Proceed if PASS Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample Apply Solid Sample Collect_Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum (4000-650 cm⁻¹, 4 cm⁻¹, 32 scans) Apply_Pressure->Collect_Spectrum Process_Data Data Processing (e.g., Baseline Correction) Collect_Spectrum->Process_Data Analyze_Spectrum Spectral Analysis & Peak Assignment Process_Data->Analyze_Spectrum Verify_Cleaning Verify Crystal Cleanliness Analyze_Spectrum->Verify_Cleaning After analysis

Caption: Workflow for acquiring high-quality ATR-FTIR spectra for pharmaceutical analysis.

Comparative Spectral Analysis

The FTIR spectrum of an amine salt is distinctly different from its free amine counterpart. The protonation of the nitrogen atom introduces profound changes, particularly in the N-H stretching region.[6]

Key Spectral Features of this compound (Predicted)

The structure contains several key functional groups that will give rise to characteristic absorption bands:

  • Secondary Amine Salt (-NH₂⁺-) : This is the most diagnostic feature. Unlike the sharp, single N-H stretch of a free secondary amine (typically 3350-3310 cm⁻¹), the -NH₂⁺- group exhibits a very broad and strong absorption envelope from approximately 2800 cm⁻¹ down to 2400 cm⁻¹.[6][7] This broadness is due to strong intermolecular hydrogen bonding and complex vibrational coupling.[6] Overtone and combination bands often appear as smaller sub-peaks in the 2800 to 2000 cm⁻¹ region.[6] An N-H₂⁺ deformation (bending) vibration is also expected in the 1620-1560 cm⁻¹ range.[7]

  • Aromatic Ring (1,2,4-Trisubstituted) :

    • C-H Stretch : Aromatic C-H stretching vibrations appear as sharp, medium-intensity bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[8]

    • C=C Stretch : Ring "breathing" modes result in two or more bands of variable intensity in the 1620-1450 cm⁻¹ region.

    • Out-of-Plane (OOP) Bending : The substitution pattern on the benzene ring gives rise to strong bands in the fingerprint region (below 900 cm⁻¹). For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 885-870 cm⁻¹ and 825-805 cm⁻¹ ranges.

  • Alkyl Groups (CH₃ and CH₂) :

    • C-H Stretch : Asymmetric and symmetric stretching of the methyl (CH₃) and methylene (CH₂) groups will produce strong, sharp peaks in the 2980-2850 cm⁻¹ range. These peaks will often appear as sharp features superimposed on the broad -NH₂⁺- absorption envelope.[6]

  • Aryl-Alkyl Ether (Ar-O-CH₂-) :

    • C-O-C Stretch : The asymmetric C-O-C stretch is the most prominent ether band and appears as a strong absorption between 1275-1200 cm⁻¹. The symmetric stretch is weaker and found around 1075-1020 cm⁻¹.

Comparison Table of Vibrational Frequencies

The following table summarizes the expected peak locations for this compound and compares them with the known data for the reference compounds.

Vibrational Mode [2-(2,5-Dimethylphenoxy)ethyl]amine HCl (Predicted, cm⁻¹) 2-Phenoxyethylamine (Reference, cm⁻¹) [9]Dimethylamine HCl (Reference, cm⁻¹) [10][11]Rationale for Differences
Aromatic C-H Stretch~3050 (Medium, Sharp)PresentAbsentPresence of the phenyl ring.
Aliphatic C-H Stretch2960-2850 (Strong, Sharp)PresentPresentPresent in all three molecules. Will be more complex in the target due to methyl and ethyl groups.
N-H Stretch2800-2400 (Very Broad, Strong Envelope) ~3300-3400 (Two bands, Primary Amine)~2700-2400 (Broad Envelope) Key Differentiator: Protonation of the amine shifts the N-H stretch to a much lower frequency and causes significant broadening due to H-bonding.[6] 2-Phenoxyethylamine is a primary amine, showing two distinct N-H stretches.[12]
N-H Bend~1610-1570 (Medium)~1600 (Primary Amine Scissoring)~1580The position is similar, but the specific environment changes the exact frequency.
Aromatic C=C Stretch~1600, ~1500 (Medium-Strong)PresentAbsentCharacteristic of the benzene ring. The 2,5-dimethyl substitution will subtly shift these bands compared to 2-phenoxyethylamine.
Asymmetric C-O-C Stretch~1250 (Strong)PresentAbsentCharacteristic of the aryl-alkyl ether linkage.

Interpretation of Comparative Data

  • Amine vs. Amine Salt: The most dramatic difference is in the 3500-2400 cm⁻¹ region. A spectrum of the free base, [2-(2,5-Dimethylphenoxy)ethyl]amine, would show a single, relatively sharp N-H stretch around 3300 cm⁻¹. In contrast, the hydrochloride salt will be dominated by the extremely broad and intense -NH₂⁺- stretching band centered around 2500-2700 cm⁻¹.[6] The sharp aliphatic C-H stretches will appear as distinct peaks sitting on top of this broad feature. This transformation is the definitive indicator of salt formation.

  • Effect of Substitution: When comparing the predicted spectrum of the target compound to that of 2-Phenoxyethylamine, the primary differences (beyond the amine salt features) will be in the C-H stretching and fingerprint regions. The target compound will have more intense aliphatic C-H stretching bands due to the two additional methyl groups. Furthermore, the C-H out-of-plane bending bands in the fingerprint region will differ significantly due to the change from a monosubstituted to a 1,2,4-trisubstituted aromatic ring, providing a clear method for differentiation.

Conclusion

FTIR spectroscopy provides an unequivocal method for the structural confirmation of this compound. The key identifying feature is the presence of a very broad and intense absorption band in the 2800-2400 cm⁻¹ region, characteristic of the secondary amine hydrochloride group (-NH₂⁺-). This feature, in conjunction with the strong aryl-alkyl ether C-O-C stretch around 1250 cm⁻¹ and the specific fingerprint bands from the 1,2,4-trisubstituted phenyl ring, creates a unique spectral signature. By comparing this predicted signature to related compounds like 2-Phenoxyethylamine and simple amine salts, researchers can confidently identify the compound and verify its salt form, ensuring the quality and integrity of the material for its intended scientific application.

References

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.
  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Agilent.
  • FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b).
  • FTIR-Operation and Calibr
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Specac Ltd.
  • Analysis of Pharmaceutical Packaging with FTIR. Shimadzu UK.
  • IR: amines.
  • FTIR instrument verification protocols in European Pharmacopoeia (EP) 9.7. JASCO Global.
  • 2-Phenoxyethylamine - Optional[FTIR] - Spectrum. SpectraBase.
  • How to Interpret FTIR Results: A Beginner's Guide. Technology Networks.
  • Dimethylamine hydrochloride. NIST WebBook.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Dimethylamine hydrochloride(506-59-2) IR Spectrum. ChemicalBook.

Sources

Reference Standards for [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride: Qualification & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise world of phenoxy-alkylamine drug development, [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride (CAS 908597-00-2) serves as a critical building block and impurity marker. Unlike its structural isomer Mexiletine (which utilizes a 2,6-dimethylphenoxy motif), this 2,5-dimethyl analog is frequently employed in the synthesis of alpha-adrenergic antagonists and novel anti-arrhythmic candidates.

The primary challenge with this reference standard is regioisomeric contamination . Commercial "building block" grade materials often contain significant levels of the 2,4- or 2,6-dimethyl isomers due to non-selective methylation of the starting phenol. This guide compares the performance of Certified Reference Materials (CRMs) against Commercial Research Grades , providing a self-validating protocol to ensure your standard meets the rigorous demands of GMP impurity profiling and biological screening.

Comparative Analysis: Defining the "Alternatives"

Since no pharmacopeial monograph (USP/EP) currently exists for this specific intermediate, researchers must choose between custom-certified standards and off-the-shelf building blocks. The "performance" here is defined by analytical reliability and risk mitigation .

Table 1: Performance Comparison of Reference Standard Grades
FeatureAlternative A: Custom Certified Reference Material (CRM) Alternative B: Commercial Building Block (Research Grade) Alternative C: In-House Crude Synthesis
Purity (HPLC) > 99.5% (Area %)> 95.0% (Often varies batch-to-batch)Variable (70-90%)
Isomeric Purity Guaranteed < 0.1% (2,4- or 2,6-isomers)Unknown/Not TestedHigh risk of isomer mixtures
Identity Verification 1H-NMR, 13C-NMR, MS, IR, Elemental Analysis1H-NMR (Basic structure confirmation only)Minimal (TLC/LC-MS)
Quantification Mass Balance (% Assay = 100 - Impurities - Water - Solvents)Area % (Assumes all peaks respond equally)Theoretical Yield
Risk Profile Low: Suitable for GMP release testing & quantitation.High: Risk of false positives in bioassays due to isomers.Critical: Unsuitable for data generation.
Cost High ($2,000+ / 100 mg)Low ($50 - $200 / 1g)Labor Intensive
Expert Insight: The "Area %" Trap

Many researchers rely on "Area %" from Alternative B. However, phenoxyethylamines often contain synthesis byproducts (e.g., dimerized linkers) that lack chromophores at 254 nm, leading to a gross overestimation of purity. Only a CRM (Alternative A) utilizing Mass Balance or qNMR (Quantitative NMR) provides a true potency value.

Critical Quality Attributes (CQAs) & Isomeric Logic

The performance of this standard hinges on distinguishing the 2,5-dimethyl substitution pattern from its isomers.

  • 2,5-Dimethyl (Target): Asymmetric. Aromatic protons appear as a singlet (or narrow doublet) and two doublets.

  • 2,6-Dimethyl (Mexiletine-like): Symmetric. Aromatic protons appear as a doublet (2H) and a triplet (1H).

  • 2,4-Dimethyl: Asymmetric. Distinct coupling constants (

    
     values).
    
Visualization: Selection & Qualification Workflow

The following diagram outlines the decision logic for selecting and validating the standard based on your application needs.

StandardSelection Start Need Reference Standard for [2-(2,5-Dimethylphenoxy)ethyl]amine Application Define Application Start->Application Quant GMP Impurity Quantification or Kd Determination Application->Quant High Precision Synth Synthetic Intermediate (Building Block) Application->Synth Low Precision SelectCRM Select Alternative A: Certified Reference Material Quant->SelectCRM SelectCom Select Alternative B: Commercial Grade Synth->SelectCom Validate REQUIRED: Self-Validation Protocol (See Section 4) SelectCom->Validate NMR 1H-NMR Analysis (Focus: Aromatic Region 6.5-7.2 ppm) Validate->NMR HPLC HPLC Purity (Gradient Method) NMR->HPLC Decision Isomeric Purity Confirmed? HPLC->Decision Use Release for Use Decision->Use Yes (>98%) Purify Recrystallize / Prep HPLC Decision->Purify No (Isomers Present) Purify->Validate

Figure 1: Decision matrix for selecting and qualifying reference standards based on intended application.

Experimental Protocol: The Self-Validation System

If you cannot source a CRM and must use Alternative B (Commercial Grade) , you must perform this validation to ensure scientific integrity.

Protocol A: Regioisomer Confirmation via 1H-NMR

Objective: Distinguish 2,5-dimethyl substitution from 2,6- and 2,4- isomers. Solvent: DMSO-d6 or CDCl3.

  • Prepare Sample: Dissolve 10 mg of standard in 0.6 mL solvent.

  • Acquire Spectrum: 400 MHz or higher. 16 scans minimum.

  • Analyze Aromatic Region (6.5 – 7.2 ppm):

    • 2,5-Dimethyl Pattern (Target): Look for three distinct signals .

      • 
         ppm (d, 
        
        
        
        Hz, H-6 position).
      • 
         ppm (dd, H-4 position).
        
      • 
         ppm (d, H-3 position).
        
    • 2,6-Dimethyl Pattern (Impurity): Look for symmetry .

      • 
         ppm (d, 2H, H-3,5).
        
      • 
         ppm (t, 1H, H-4).
        
    • Failure Criteria: If you see a triplet at 6.8 ppm or a doublet integrating to 2H, the standard is contaminated with the 2,6-isomer.

Protocol B: HPLC Purity & Potency Assignment

Objective: Establish a "Use As" potency value for quantitative work.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (general) and 270 nm (phenoxy specific).

Calculation for "Use As" Potency (


): 
Do not use the label claim (e.g., "98%"). Calculate:


(Note: Only apply salt correction if calculating molarity of the active moiety).

Mechanistic Pathway: Origin of Impurities

Understanding where the impurities come from allows you to predict the performance of the standard. The 2,5-dimethylphenoxy moiety is typically installed via nucleophilic substitution.

SynthesisPathway Start Starting Material: 2,5-Dimethylphenol (2,5-Xylenol) Reaction Nucleophilic Substitution (Sn2) Start->Reaction ImpuritySource Contaminant: 2,6-Dimethylphenol (2,6-Xylenol) ImpuritySource->Reaction Trace (<1%) Reagent + 2-Chloroethylamine HCl (Base Catalyzed) Reagent->Reaction Product Target Standard: [2-(2,5-Dimethylphenoxy)ethyl]amine Reaction->Product ImpurityProduct Impurity: [2-(2,6-Dimethylphenoxy)ethyl]amine (Mexiletine Analog) Reaction->ImpurityProduct

Figure 2: Synthesis pathway highlighting the origin of the critical 2,6-dimethyl isomer impurity.

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3][4] (2000).[1][2][3][5] Available at: [Link]

  • National Institute of Standards and Technology (NIST). 2,5-Dimethylphenol Mass Spectrum & NMR Data. NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. Available at: [Link][5]

Sources

Comprehensive Comparison Guide: Elemental Analysis of [2-(2,5-Dimethylphenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride (CAS: 908597-00-2) is a critical phenoxyalkylamine building block used in the synthesis of adrenergic receptor modulators and antiarrhythmic agents (analogous to Mexiletine derivatives).[1][2] In drug development, the precise characterization of this intermediate is non-negotiable.

While HPLC and qNMR provide purity and structural data, Elemental Analysis (CHN) remains the definitive method for validating salt stoichiometry, solvation state, and bulk purity. This guide provides a rigorous comparison of theoretical versus experimental elemental composition, establishing the acceptance criteria required for pharmaceutical-grade applications.

Chemical Profile & Theoretical Baseline

Before analyzing experimental results, researchers must establish the "Gold Standard"—the theoretical composition of the pure, anhydrous hydrochloride salt.

Compound Identity:

  • IUPAC Name: 2-(2,5-dimethylphenoxy)ethanamine hydrochloride

  • Molecular Formula:

    
     (Salt) / 
    
    
    
    (Base)
  • Molecular Weight: 201.69 g/mol (Salt)[2]

Table 1: Theoretical Elemental Composition (The "Gold Standard")

Use this table to calibrate your expectations before submitting samples.

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1012.011120.1159.55%
Hydrogen (H) 161.00816.138.00%
Nitrogen (N) 114.00714.016.95%
Oxygen (O) 115.99916.007.93%
Chlorine (Cl) 135.4535.4517.58%
Total --201.69 100.00%

Comparative Performance Analysis

This section objectively compares the "Product Performance" (actual synthesized batches) against the theoretical standard and alternative forms (Free Base).

Comparison 1: Salt vs. Free Base

A common synthesis error is incomplete acidification. Elemental analysis distinguishes the Hydrochloride Salt from the Free Base more effectively than HPLC.

MetricHCl Salt (Target) Free Base (Alternative) Differentiation Factor
Formula


Presence of Chloride counterion.
% Carbon 59.55% 72.69% Huge Shift: If %C is >65%, acidification failed.
% Nitrogen 6.95% 8.48% Free base has significantly higher N density.
% Hydrogen 8.00% 9.15% -
Comparison 2: Purity Grade Acceptance Criteria

In a research setting, "passing" requires falling within specific tolerance limits (typically


).
Grade% C Result% H Result% N ResultInterpretation
Pharma Grade (High Purity) 59.15 – 59.95%7.60 – 8.40%6.55 – 7.35%Pass. Validates anhydrous mono-HCl salt.
Technical Grade (95%) 58.00 – 61.00%VariableVariableCaution. Likely contains inorganic salts or silica.
Hydrated/Solvated < 58.50%> 8.20%< 6.80%Fail. Indicates retained water/solvent. Requires drying.[3]

Experimental Protocol: High-Precision CHN Analysis

Objective: To minimize hygroscopic error and combustion interference common with amine hydrochlorides.

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Why: Amine salts are often hygroscopic.

    • Action: Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours prior to weighing.

  • Weighing:

    • Use a microbalance with

      
       precision.
      
    • Target sample mass: 2.0 – 2.5 mg (Optimal for modern analyzers like Elementar vario).

    • Crucial: Seal in tin capsules immediately to prevent moisture re-adsorption.

  • Combustion Parameters:

    • Furnace Temp: 1150°C (Ensures complete oxidation of the aromatic ring).

    • Oxygen Boost: 90s injection (Required for HCl salts to prevent carbonization).

    • Carrier Gas: Helium at 200 mL/min.

  • Calibration:

    • Standard: Acetanilide (K factor calibration).

    • Validation: Run a sulfanilamide check standard before the sample.

Visualizations & Logic Flow

Diagram 1: Quality Control Workflow

This workflow illustrates the decision logic when processing EA results for this compound.

QC_Workflow Start Synthesis Product [2-(2,5-Dimethylphenoxy)ethyl]amine HCl Dry Vacuum Drying (40°C, 4h) Start->Dry EA Elemental Analysis (CHN Combustion) Dry->EA Check_C Check % Carbon (Target: 59.55 ± 0.4%) EA->Check_C Pass PASS: High Purity Release Batch Check_C->Pass Within Range Fail_High FAIL: %C > 60% Possible Free Base Check_C->Fail_High Too High Fail_Low FAIL: %C < 59% Possible Solvate/Water Check_C->Fail_Low Too Low Action_Acid Action: Re-acidify & Recrystallize Fail_High->Action_Acid Action_Dry Action: Extended Drying (60°C) Fail_Low->Action_Dry

Caption: Decision logic for validating batch purity based on Carbon content deviations.

Diagram 2: Structural Verification Logic

How EA complements other analytical methods for this specific molecule.

Verification_Logic Compound Unknown Sample NMR 1H NMR Compound->NMR HPLC HPLC-UV Compound->HPLC EA Elemental Analysis Compound->EA Result_NMR Confirms Structure (Dimethylphenoxy group) NMR->Result_NMR Result_HPLC Confirms Organic Purity (No side products) HPLC->Result_HPLC Result_EA Confirms Salt Form (HCl Stoichiometry) EA->Result_EA Final Validated Reference Standard Result_NMR->Final Result_HPLC->Final Result_EA->Final

Caption: The "Triad of Purity" showing where Elemental Analysis fits in the validation hierarchy.

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from

  • Key Organics. Product Analysis Guide: Phenoxyethylamine Derivatives. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11533596 (Free Base Analog). Retrieved from

  • ChemicalBook. CAS 908597-00-2 Technical Data. Retrieved from

(Note: While specific batch CoAs are proprietary, the theoretical values derived in Section 2 serve as the universal scientific reference for this CAS number.)

Sources

A Comparative Guide to Commercial vs. Synthesized [2-(2,5-Dimethylphenoxy)ethyl]amine Hydrochloride for the Research Community

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quality and characterization of chemical reagents are paramount. This guide provides an in-depth technical comparison of commercially sourced versus laboratory-synthesized [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride, a key building block in medicinal chemistry. We will delve into the synthetic pathway, analytical characterization, and potential discrepancies between the two sources, offering insights to inform procurement and application decisions.

Introduction: The Significance of this compound

This compound is a primary amine that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its aryloxyethylamine scaffold is a common motif in compounds targeting a range of receptors and enzymes. Given its role in the early stages of drug discovery and development, the purity and impurity profile of this reagent can significantly impact the outcome of subsequent reactions and the biological activity of the final compounds.

Synthesis of this compound: A Plausible Laboratory Approach

While numerous synthetic routes can be envisioned, a common and reliable method for the laboratory-scale synthesis of primary amines like the target compound is the Gabriel Synthesis . This method effectively prevents the over-alkylation often observed in direct alkylation of ammonia.[1][2]

The proposed synthesis involves a two-step process:

  • N-Alkylation of Potassium Phthalimide: 2,5-Dimethylphenol is first O-alkylated with a suitable 2-haloethanol derivative (e.g., 2-bromoethanol) to yield 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then converted to the corresponding alkyl halide, 1-(2-bromoethoxy)-2,5-dimethylbenzene. Subsequent reaction with potassium phthalimide in a polar aprotic solvent like DMF leads to the formation of N-[2-(2,5-dimethylphenoxy)ethyl]phthalimide. The choice of phthalimide as the nitrogen source is strategic; its steric hindrance and the delocalization of the nitrogen lone pair into the two adjacent carbonyl groups prevent multiple alkylations.[3]

  • Hydrolysis of the Phthalimide: The N-alkylated phthalimide is then cleaved to liberate the desired primary amine. While acidic hydrolysis is an option, it often requires harsh conditions that can lead to side products.[1] A milder and more efficient method is hydrazinolysis, using hydrazine hydrate in a refluxing alcoholic solvent.[3] This reaction yields the free amine and phthalhydrazide, which can be removed by filtration. The final step involves the precipitation of the amine as its hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent like isopropanol or ether.

Diagram of the Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection and Salt Formation 2_5_Dimethylphenol 2,5-Dimethylphenol Intermediate_Ether 1-(2-Bromoethoxy)-2,5-dimethylbenzene 2_5_Dimethylphenol->Intermediate_Ether Williamson Ether Synthesis Bromoethanol 2-Bromoethanol Bromoethanol->Intermediate_Ether Williamson Ether Synthesis N_Alkylated_Phthalimide N-[2-(2,5-Dimethylphenoxy)ethyl]phthalimide Intermediate_Ether->N_Alkylated_Phthalimide SN2 Reaction (DMF) Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->N_Alkylated_Phthalimide SN2 Reaction (DMF) Free_Amine 2-(2,5-Dimethylphenoxy)ethylamine N_Alkylated_Phthalimide->Free_Amine Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Free_Amine Final_Product This compound Free_Amine->Final_Product Salt Formation HCl Hydrochloric Acid HCl->Final_Product Salt Formation

Caption: Proposed Gabriel synthesis pathway for this compound.

Commercial Production Insights

Commercial suppliers of this compound and other pharmaceutical intermediates operate under stringent quality control measures, often adhering to Good Manufacturing Practices (GMP).[4] While the exact synthetic routes are proprietary, they are likely optimized for scalability, cost-effectiveness, and high purity.[5] These processes may involve different reagents or catalysts to maximize yield and minimize impurities. The final product from a commercial source is typically accompanied by a Certificate of Analysis (CoA), which provides key quality parameters.[6][7][8]

Analytical Comparison: Synthesized vs. Commercial Product

A thorough analytical comparison is essential to ascertain the quality and suitability of the amine hydrochloride for its intended research application. The following sections detail the key analytical techniques and expected results.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the synthesized and commercial samples and to identify any potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at 220 nm.

  • Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of the synthesized and commercial products.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterium oxide (D₂O).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired.

3. Melting Point Determination

  • Objective: To determine the melting point range of the samples as an indicator of purity.

  • Instrumentation: A standard melting point apparatus.

  • Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate.

Diagram of the Analytical Workflow

Analytical_Workflow Sample Synthesized or Commercial Sample HPLC HPLC Analysis (Purity & Impurity Profile) Sample->HPLC NMR ¹H NMR Spectroscopy (Structural Confirmation) Sample->NMR MP Melting Point (Purity Indication) Sample->MP CoA Comparative Data Table & Certificate of Analysis Review HPLC->CoA NMR->CoA MP->CoA

Caption: Workflow for the analytical comparison of the amine hydrochloride samples.

Comparative Data Summary

The following table summarizes the expected and typical analytical data for both a laboratory-synthesized batch and a commercially available this compound.

Parameter Synthesized Product (Expected) Commercial Product (Typical Specification) Significance
Appearance White to off-white crystalline solidWhite crystalline powderVisual indicator of purity. Color may suggest the presence of impurities.
Purity (HPLC) >95%≥98%A critical measure of the compound's quality. Higher purity is generally preferred for sensitive applications.
¹H NMR Spectrum consistent with the proposed structure.Conforms to structure.Confirms the identity of the compound.
Melting Point A defined range, e.g., 180-185 °CA sharp melting point range, e.g., 182-184 °CA narrow melting point range is indicative of high purity.
Key Impurities - Unreacted starting materials (e.g., 2,5-dimethylphenol)- Phthalhydrazide- Over-alkylation products (minor)Specified and quantified on the CoA.The presence of certain impurities can interfere with subsequent reactions or biological assays.
Discussion of Potential Differences

Purity: Commercial products typically have a higher and more consistent purity due to optimized and validated manufacturing processes.[9] A laboratory synthesis may result in a slightly lower purity, which may be sufficient for many research purposes but could require further purification for more demanding applications.

Impurity Profile:

  • Synthesized Product: The primary impurities in a Gabriel synthesis are likely to be residual starting materials or by-products of the deprotection step, such as phthalhydrazide.[1] Incomplete reaction or purification can lead to their presence in the final product.

  • Commercial Product: The CoA of a commercial product should list any significant impurities.[7][10] These may differ from those in a lab-synthesized batch due to the different synthetic route employed. For pharmaceutical intermediates, the control of potential genotoxic impurities is a major concern.

Structural Confirmation (¹H NMR):

  • Expected ¹H NMR Spectrum (400 MHz, CDCl₃) of this compound:

    • δ ~8.3 (broad s, 3H): Protons of the ammonium group (-NH₃⁺).

    • δ ~6.7-7.1 (m, 3H): Aromatic protons of the dimethylphenoxy group.

    • δ ~4.2 (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

    • δ ~3.4 (t, 2H): Methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺).

    • δ ~2.2-2.3 (s, 6H): Protons of the two methyl groups on the aromatic ring.

The ¹H NMR spectra of both the synthesized and commercial products should be virtually identical if they are the same compound. Any significant differences in chemical shifts or the presence of unexpected peaks in the synthesized sample would indicate structural inaccuracies or the presence of impurities.

Conclusion and Recommendations

Both commercially sourced and laboratory-synthesized this compound can be suitable for research applications. The choice between them depends on the specific requirements of the project, including the need for high purity, the tolerance for specific impurities, and budgetary constraints.

  • For applications where high purity and a well-defined impurity profile are critical , such as in the synthesis of compounds for biological screening or late-stage drug development, a high-grade commercial product with a comprehensive Certificate of Analysis is recommended.

  • For exploratory research, methodology development, or when larger quantities are needed at a lower cost , a laboratory synthesis can be a viable option. However, it is crucial to perform thorough analytical characterization to confirm the identity and purity of the synthesized material.

Ultimately, a sound scientific approach necessitates the analytical validation of all key reagents, regardless of their source, to ensure the reliability and reproducibility of experimental results.

References

  • Wikipedia. Gabriel synthesis. [Link]

  • Kaycha Labs. Certificate of Analysis. (2025-02-11). [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. (2018-01-31). [Link]

  • SIELC Technologies. HPLC Method for Analysis of 2-(Methacryloyloxy)ethyl)trimethylammonium chloride on Primesep 100 Column. [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. Gabriel Synthesis. (2023-01-22). [Link]

  • Papakyriakou, M. Specifications of chemical substances for pharmaceutical use. [Link]

  • Vaia. Gabriel Synthesis: Amine Synthesis & Phthalimide Mechanism. (2023-10-21). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Chemical Specifications for Pharmaceutical Intermediates. (2026-01-29). [Link]

  • Molkem. Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance. (2026-01-14). [Link]

Sources

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[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.